PLX2853

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

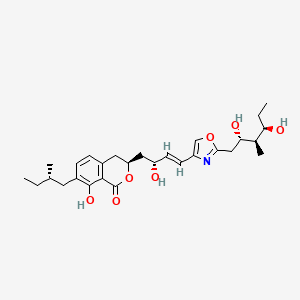

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

科学的研究の応用

Therapeutic Potential in Acute Myeloid Leukemia and Myelodysplastic Syndrome

PLX2853, a non-benzodiazepine BET (bromodomain and extraterminal domain) inhibitor, has shown promising anti-leukemic activity in the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). It demonstrates low nanomolar potency and a modest preference for binding to the second bromodomain of the BET proteins. This binding regulates genes critical to leukemic cell growth and survival, such as MYC and BCL2. Its pharmacokinetic profile, characterized by a short half-life, enables high peak plasma concentrations and nearly complete elimination from the plasma within 9 hours post-dose. This profile is hypothesized to be associated with improved tolerability due to transient target engagement followed by time for recovery after daily dosing. Ongoing clinical trials are evaluating the safety, pharmacokinetics, preliminary efficacy, and pharmacodynamics of PLX2853 in patients with relapsed or refractory AML or high-risk MDS (Pemmaraju et al., 2019).

Potential in Treating Advanced Solid Tumors and Lymphoma

PLX2853 has also been studied in adults with relapsed or refractory solid tumors and lymphoma. Its unique pharmacokinetic profile, involving transient target engagement with a prolonged pharmacodynamic response, contributes to less thrombocytopenia and improved tolerability. In clinical trials, subjects with various tumor types, including ovarian cancer, uveal melanoma, colorectal, and prostate cancer, have received PLX2853 in varying doses. PLX2853's systemic exposure is dose-proportional up to 120mg with a short terminal half-life. Additionally, plasma concentrations were found to be above the IC90 in the MYC-responsive reporter assay for 9 hours at 80mg or higher doses. Early signs of clinical activity were observed, including complete and partial responses in various cancer types (Gordon et al., 2021).

Final Results from Phase 1b Study in Myeloid Malignancies

In another study, PLX2853 was tested in patients with relapsed or refractory myeloid malignancies, including AML and MDS. The study focused on its tolerability and potential therapeutic effect as a monotherapy. Results indicated that daily dosing of PLX2853 was well tolerated and showed early signs of clinical activity in some patients. The recommended phase 2 dose was determined to be 80 mg QD continuous dosing. This study contributes to the understanding of PLX2853's efficacy and safety profile in treating myeloid malignancies (Mims et al., 2021).

特性

製品名 |

PLX2853 |

|---|---|

IUPAC名 |

N/A |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PLX2853; PLX-2853; PLX 2853; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

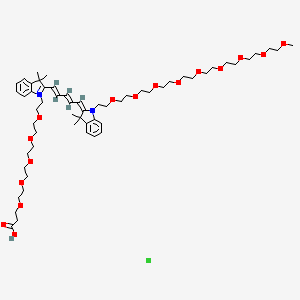

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)